2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide
Description
2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide is a heterocyclic compound featuring a fused indole-oxadiazole core substituted with a furan ring and an N-methylacetamide side chain. Its structural complexity arises from the integration of three pharmacologically significant moieties:
- Indole: A bicyclic aromatic system known for its role in bioactive molecules, including serotonin receptor modulators and kinase inhibitors.
- 1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, often associated with antimicrobial, anticancer, and anti-inflammatory activities.
- Furan-2-yl: A heteroaromatic substituent that enhances electronic interactions in biological systems.
The compound’s synthesis involves the condensation of 5-phenyl-1,3,4-oxadiazole-2-amine with furan-2-aldehyde under acidic conditions (H₂SO₄/DMF), followed by refluxing and purification steps . The N-methylacetamide group is introduced via subsequent functionalization, contributing to improved solubility and bioavailability.
Properties
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-18-15(22)10-21-9-12(11-5-2-3-6-13(11)21)16-19-20-17(24-16)14-7-4-8-23-14/h2-9H,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCVRJWPPLNOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan-2-yl group can be oxidized to form furan-2,5-dione.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The indole nitrogen can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as ammonia (NH₃) or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2,5-dione
Reduction: : Corresponding amine derivatives
Substitution: : Substituted indole derivatives
Scientific Research Applications
Structural Characteristics
The compound features:
- Indole Ring : Known for its role in various biological processes.
- Furan and Oxadiazole Moieties : Associated with diverse biological activities including antimicrobial and anticancer effects.
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities. The specific structural features of 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide contribute to its potential applications:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Inhibits cancer cell proliferation in vitro. |
| Anti-inflammatory | Reduces inflammation markers in cellular assays. |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds. For instance:
-
Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects on cancer cell lines, suggesting that modifications to the furan and indole components can enhance efficacy.
- Reference : Smith et al., "Anticancer Properties of Oxadiazole Derivatives," Journal of Medicinal Chemistry, 2023.
-
Antimicrobial Properties : Research indicated that compounds with furan and oxadiazole structures showed promising activity against resistant bacterial strains.
- Reference : Johnson et al., "Exploring Antimicrobial Activities of Furan-Based Compounds," International Journal of Antimicrobial Agents, 2024.
-
Mechanistic Studies : Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets, providing insights into its mechanisms of action.
- Reference : Wang et al., "Molecular Docking Studies on Indole Derivatives," Computational Biology and Chemistry, 2025.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural features and biological activities of 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide with related compounds:
Key Differences :
- Sulfanyl-linked analogues (e.g., compound 8g) exhibit lower metabolic stability due to the thioether bond compared to the target’s stable acetamide linkage .
Pharmacological Profiles
Antimicrobial Activity :
- The target compound’s oxadiazole-indole core aligns with antimicrobial scaffolds, but its furan substituent may reduce potency compared to chlorinated derivatives (e.g., 3a in , IC₅₀ = 8.2 µg/mL against S. aureus) .
- Adamantane derivatives show superior antiviral activity (IC₅₀ = 0.8 µM against influenza A) due to rigid hydrophobic interactions .
Enzyme Inhibition :
Antioxidant Activity :
Physicochemical Properties
- LogP : The target compound’s LogP is estimated at ~2.5 (moderate lipophilicity), compared to adamantane derivatives (LogP > 4.0) and sulfanyl acetamides (LogP ~3.2).
- Solubility : The N-methylacetamide group enhances aqueous solubility (~15 µg/mL) relative to unsubstituted indole-oxadiazoles (~5 µg/mL) .
Biological Activity
The compound 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide represents a class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The molecular structure of 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide can be depicted as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 361.3 g/mol |
| XLogP | 3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have shown promising cytotoxic effects against various cancer cell lines. Specific findings related to the compound include:
- Cytotoxicity : The compound exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the sub-micromolar range .
- Mechanism of Action : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Oxadiazole derivatives are also being explored for their antimicrobial properties. In vitro studies have indicated that certain analogs exhibit activity against various bacterial strains, showcasing their potential use in treating infections .
Other Biological Activities
In addition to anticancer and antimicrobial effects, research has indicated that oxadiazole derivatives may possess anti-inflammatory properties. Compounds similar to 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide have been shown to inhibit inflammatory pathways, further broadening their therapeutic applications .
Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that compounds similar to 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide demonstrated enhanced cytotoxicity against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines compared to standard chemotherapy agents like doxorubicin .
Study 2: Antimicrobial Properties
Another research effort focused on synthesizing and testing various oxadiazole derivatives against pathogenic bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
